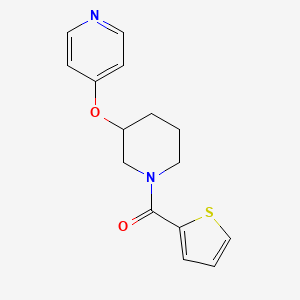
(3-(Pyridin-4-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(Pyridin-4-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PPOP and has been extensively studied for its synthesis, mechanism of action, and biochemical and physiological effects.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for the compound '(3-(Pyridin-4-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone' involves the reaction of 4-pyridinol with 1-bromo-3-chloropropane to form 3-(pyridin-4-yloxy)propyl chloride. This intermediate is then reacted with piperidine to form (3-(pyridin-4-yloxy)piperidin-1-yl)propan-1-ol. The final step involves the reaction of (3-(pyridin-4-yloxy)piperidin-1-yl)propan-1-ol with thiophene-2-carboxylic acid chloride to form the desired compound.
Starting Materials
4-pyridinol, 1-bromo-3-chloropropane, piperidine, thiophene-2-carboxylic acid chloride
Reaction
4-pyridinol + 1-bromo-3-chloropropane -> 3-(pyridin-4-yloxy)propyl chloride, 3-(pyridin-4-yloxy)propyl chloride + piperidine -> (3-(pyridin-4-yloxy)piperidin-1-yl)propan-1-ol, (3-(pyridin-4-yloxy)piperidin-1-yl)propan-1-ol + thiophene-2-carboxylic acid chloride -> (3-(Pyridin-4-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone
Wirkmechanismus
The mechanism of action of PPOP involves the inhibition of the enzyme topoisomerase II, which is involved in DNA replication and cell division. By inhibiting this enzyme, PPOP prevents the replication of cancer cells and induces apoptosis.
Biochemische Und Physiologische Effekte
PPOP has been found to exhibit significant biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of cell proliferation, and reduction of tumor growth. It has also been found to exhibit low toxicity in normal cells, making it a promising candidate for further development as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of PPOP is its ease of synthesis and purification, which makes it readily available for use in laboratory experiments. However, its low solubility in aqueous solutions can limit its use in certain applications, and further research is needed to optimize its solubility and stability.
Zukünftige Richtungen
There are several future directions for the study of PPOP, including the development of more potent and selective anticancer agents based on its structure, optimization of its solubility and stability, and investigation of its potential applications in other fields, such as organic synthesis and drug design. Further research is also needed to better understand its mechanism of action and potential side effects.
Wissenschaftliche Forschungsanwendungen
PPOP has been studied for its potential applications in various scientific research fields, including medicinal chemistry, drug design, and organic synthesis. It has been found to exhibit significant activity against certain types of cancer cells and has been used as a lead compound for the development of novel anticancer agents.
Eigenschaften
IUPAC Name |
(3-pyridin-4-yloxypiperidin-1-yl)-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c18-15(14-4-2-10-20-14)17-9-1-3-13(11-17)19-12-5-7-16-8-6-12/h2,4-8,10,13H,1,3,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMYNEIDYVYNPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CS2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Pyridin-4-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-allyl-4-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2789377.png)

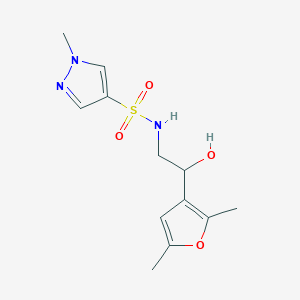
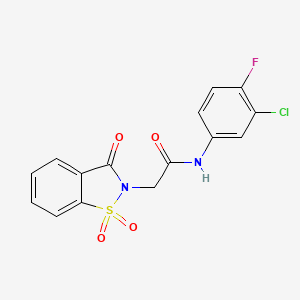
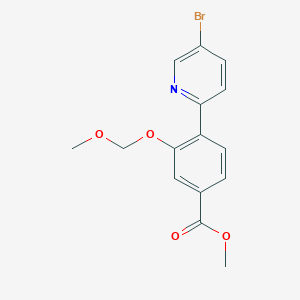
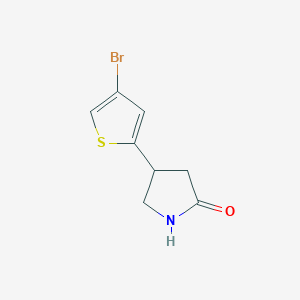
![3-(1,3-benzodioxol-5-ylmethyl)-1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
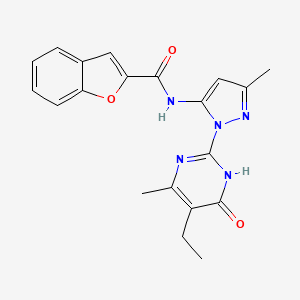
![1-benzyl-2-[(E)-2-(2,6-dichlorophenyl)ethenyl]benzimidazole](/img/structure/B2789387.png)
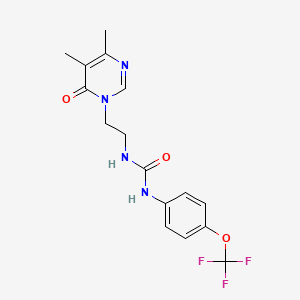
![2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-1-phenylethanone](/img/structure/B2789395.png)
![N-[[1-(2,2,2-Trifluoroethyl)pyrrolidin-2-yl]methyl]prop-2-enamide](/img/structure/B2789396.png)
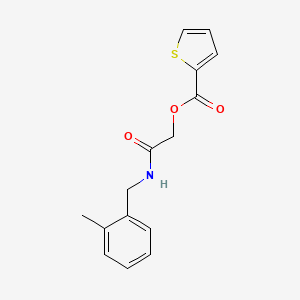
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide](/img/structure/B2789398.png)